Isotretinoin anisatil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

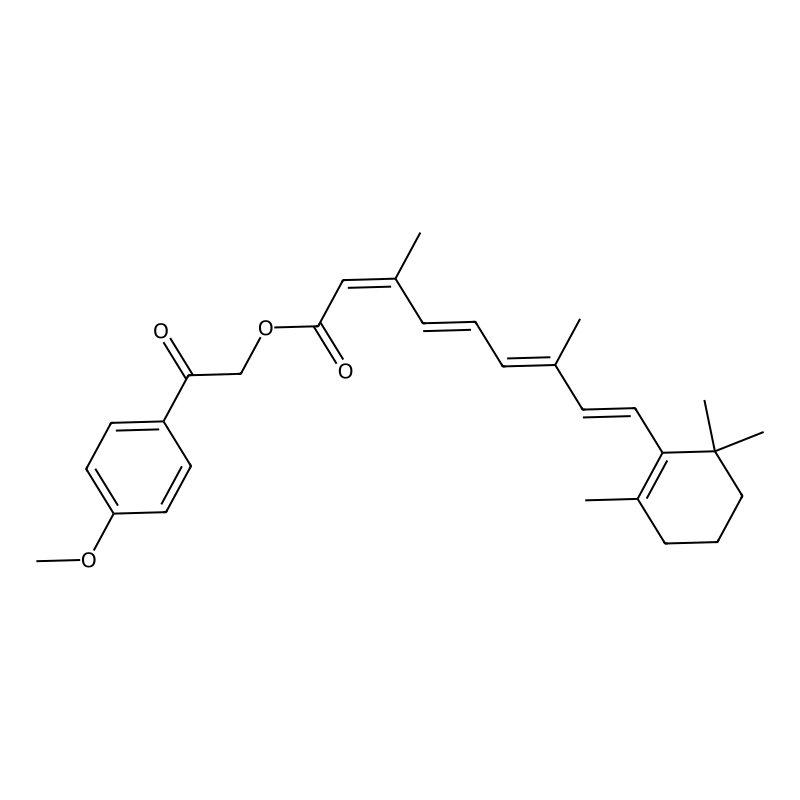

Isotretinoin anisatil is a derivative of isotretinoin, which is chemically recognized as 13-cis-retinoic acid. This compound is primarily utilized in dermatology for the treatment of severe acne, particularly nodular acne that has not responded to other therapies. Isotretinoin anisatil is characterized by its yellow to orange crystalline powder form and has a molecular weight of approximately 300.44 g/mol. The structural formula includes a series of conjugated double bonds typical of retinoids, contributing to its biological activity and interaction with cellular receptors.

- Isomerization: Isotretinoin can reversibly convert between its cis and trans forms, notably transforming into all-trans-retinoic acid through cis-trans isomerization. This reaction is significant in biological systems as it influences the compound's activity and interaction with retinoid receptors.

- Hydroxylation: The compound is metabolized via hydroxylation, leading to the formation of 4-hydroxy-isotretinoin and subsequently oxidized to 4-oxo-isotretinoin, which are also biologically active metabolites. These metabolites may exhibit varying degrees of efficacy compared to the parent compound .

Isotretinoin anisatil exhibits potent biological activity as a retinoid. Its primary mechanism involves the inhibition of sebaceous gland activity, leading to decreased sebum production. This action helps prevent the formation of acne lesions by reducing clogged pores and inflammation. Additionally, isotretinoin influences keratinocyte differentiation and proliferation, further contributing to its therapeutic effects against acne .

The compound also interacts with nuclear retinoic acid receptors (RARs), modulating gene expression involved in skin cell turnover and inflammation. The clinical significance of its metabolites suggests that they may play crucial roles in enhancing or modifying the drug's therapeutic effects .

The synthesis of isotretinoin anisatil generally involves several steps starting from retinol or other vitamin A derivatives:

- Starting Material: Retinol (vitamin A) serves as the primary precursor.

- Oxidation: Retinol undergoes oxidation to form retinaldehyde.

- Isomerization: The retinaldehyde is then subjected to isomerization to yield 13-cis-retinoic acid.

- Functionalization: Further functional groups may be introduced through selective hydroxylation or oxidation processes to produce isotretinoin anisatil.

These synthetic pathways are crucial for producing isotretinoin in pharmaceutical formulations, ensuring high purity and bioavailability .

Isotretinoin anisatil is primarily applied in dermatology for:

- Treatment of Severe Acne: It is particularly effective for nodular acne that does not respond to conventional treatments.

- Other Dermatological Conditions: It may also be used off-label for conditions such as psoriasis or other keratinization disorders due to its effects on skin cell turnover.

The drug's ability to significantly reduce sebum production and alter keratinocyte behavior makes it a valuable therapeutic agent in managing severe skin conditions .

Isotretinoin anisatil exhibits various drug interactions that can influence its efficacy and safety profile:

- Vitamin A Supplements: Concurrent use with vitamin A can lead to hypervitaminosis A due to cumulative effects.

- Other Medications: Isotretinoin may interact with certain antibiotics and medications that affect liver enzymes, altering metabolism and increasing the risk of side effects.

- Hormonal Contraceptives: Women taking isotretinoin must use effective contraception due to risks of teratogenic effects if pregnancy occurs during treatment .

Monitoring liver function tests and lipid profiles during treatment is essential due to potential adverse effects on these systems.

Several compounds share structural similarities with isotretinoin anisatil, including:

- Tretinoin (All-trans-retinoic acid): Primarily used for acne and skin aging; it has a different mechanism focused on promoting cell turnover.

- Adapalene: A synthetic retinoid used for acne treatment; it has a more favorable side effect profile compared to isotretinoin.

- Bexarotene: Used in cancer therapy; it selectively activates retinoid X receptors rather than RARs.

Comparison TableCompound Mechanism of Action Primary Use Side Effects Isotretinoin Inhibits sebaceous gland activity Severe acne Dry skin, teratogenic Tretinoin Promotes cell turnover Acne, skin aging Irritation, photosensitivity Adapalene Modulates keratinocyte differentiation Acne Less irritation Bexarotene Activates retinoid X receptors Cancer treatment Hyperlipidemia

| Compound | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| Isotretinoin | Inhibits sebaceous gland activity | Severe acne | Dry skin, teratogenic |

| Tretinoin | Promotes cell turnover | Acne, skin aging | Irritation, photosensitivity |

| Adapalene | Modulates keratinocyte differentiation | Acne | Less irritation |

| Bexarotene | Activates retinoid X receptors | Cancer treatment | Hyperlipidemia |

Isotretinoin anisatil stands out due to its potent efficacy in treating severe acne while posing significant risks that necessitate careful monitoring during therapy .

Isotretinoin anisatil represents a sophisticated ester derivative of isotretinoin that is synthesized through carefully controlled chemical pathways utilizing retinol-derived precursors. The compound with molecular formula C29H36O4 and molecular weight 448.6 grams per mole demonstrates the complex synthetic chemistry involved in retinoid pharmaceutical development [1] [2] [3].

A critical intermediate in the synthetic pathway is β-ionylidene acetaldehyde, which serves as the aldehyde component for subsequent condensation reactions [4] [7] [8]. This intermediate is prepared through controlled oxidation and condensation processes from β-ionone, establishing the extended polyene chain that characterizes the retinoid structure. The synthesis of β-ionylidene acetaldehyde requires careful temperature control and inert atmosphere conditions to prevent degradation of the sensitive aldehyde functionality [8].

Methyl-3,3-dimethylacrylate in its dienolate form functions as a crucial nucleophilic coupling partner for polyene chain formation [4]. This reagent undergoes condensation with β-ionylidene acetaldehyde under strongly basic conditions to construct the characteristic nine-carbon polyene side chain with specific stereochemical configurations [4] [9]. The dienolate formation requires strong bases such as lithium diisopropylamide or n-butyllithium at extremely low temperatures ranging from -60°C to -80°C [4] [10].

For the specific anisatil ester formation, 4-methoxybenzoyl chloride serves as the esterification agent, introducing the characteristic anisic acid derivative moiety that distinguishes isotretinoin anisatil from other retinoid compounds [1] [3]. This aromatic substitution provides enhanced skin penetration properties and improved stability compared to the parent isotretinoin molecule.

Base reagents including sodium bicarbonate, potassium carbonate, and lithium hydroxide are essential for deprotonation reactions, salt formation, and purification processes [9] [10]. These bases facilitate the controlled formation of metal carboxylate intermediates that enable subsequent acidification to yield the final product with high purity.

Stepwise Synthetic Routes to Isotretinoin Anisatil

The synthetic pathway to isotretinoin anisatil follows a multi-step process that begins with the formation of the retinoid backbone through condensation chemistry, followed by esterification to introduce the anisatil moiety. The initial condensation step involves the reaction of dienolate of methyl-3,3-dimethylacrylate with β-ionylidene acetaldehyde under strictly controlled conditions [4]. This reaction is conducted at temperatures between -60°C and -80°C for 1-2 hours in anhydrous tetrahydrofuran or diethyl ether solvents [4] [10].

The lactonization and ring-opening sequence represents a critical phase where the initial condensation product undergoes intramolecular cyclization followed by nucleophilic ring opening [4]. This process occurs at elevated temperatures between 25°C and 45°C over 1-24 hours, with the reaction progress monitored through spectroscopic methods [4]. The lactonization results in methoxide ion release, which subsequently opens the lactone ring to afford isotretinoin as a carboxylate salt [4].

Aqueous acidic workup converts the carboxylate salt to the free carboxylic acid form of isotretinoin in a single step [4]. This transformation utilizes dilute hydrochloric acid or sulfuric acid at room temperature, providing the parent compound for subsequent esterification [9] [10].

The esterification process to form isotretinoin anisatil involves reaction of isotretinoin with 4-methoxybenzoyl chloride or related anisic acid derivatives under standard esterification conditions [1] [3]. This reaction typically employs acid catalysts such as concentrated sulfuric acid and proceeds at temperatures ranging from room temperature to 50°C over 2-6 hours [11]. The esterification can be conducted in organic solvents such as ethyl acetate or dichloromethane to ensure homogeneous reaction conditions.

Alternative synthetic approaches include the Wittig reaction pathway, which utilizes triphenylphosphonium ylides to construct the polyene chain through stereoselective olefination reactions [12] [13] [14]. The Wittig approach offers excellent control over double bond geometry but generates phosphine oxide waste products that require removal during purification [15]. Horner-Wadsworth-Emmons modifications provide improved E/Z selectivity under milder reaction conditions but require specialized phosphonate ester reagents [6].

Catalysts, Reagents, and Reaction Conditions

The synthesis of isotretinoin anisatil requires carefully selected catalysts and reagents to ensure high yields and stereochemical purity. Strong bases including lithium diisopropylamide, n-butyllithium, and sodium amide serve as essential reagents for dienolate formation and deprotonation reactions [10] [14]. These bases must be used under rigorously anhydrous conditions with inert atmosphere protection to prevent decomposition and side reactions.

Acid catalysts play crucial roles in esterification and purification processes. Concentrated sulfuric acid functions both as a catalyst to increase reaction rates and as a dehydrating agent to shift equilibrium toward product formation [11]. The dual role of sulfuric acid in Fischer esterification makes it particularly valuable for achieving high conversion rates in the final esterification step.

Temperature control represents a critical parameter throughout the synthetic sequence. Initial condensation reactions require extremely low temperatures between -60°C and -80°C to ensure selective dienolate formation and prevent thermal decomposition [4] [10]. Subsequently, lactonization proceeds optimally at moderate temperatures between 25°C and 45°C, where thermal energy promotes ring closure while avoiding degradation [4].

Solvent selection significantly impacts reaction outcomes and product quality. Anhydrous tetrahydrofuran and diethyl ether provide suitable media for low-temperature condensation reactions, offering good solubility for organolithium reagents while maintaining chemical inertness [4] [10]. For esterification processes, organic solvents such as ethyl acetate, dichloromethane, and hexane facilitate homogeneous conditions and enable efficient product isolation [9] [16].

Reaction time optimization varies considerably across synthetic steps. Initial condensation reactions proceed rapidly within 1-2 hours at low temperatures, while lactonization requires extended reaction times of 1-24 hours depending on temperature and substrate concentration [4]. Esterification reactions typically complete within 2-6 hours under appropriate catalytic conditions [11].

Atmospheric controls including inert gas blanketing with nitrogen or argon prevent oxidative degradation of sensitive intermediates and final products [17]. The highly conjugated polyene structure of retinoids renders them particularly susceptible to light-induced isomerization and air oxidation, necessitating careful handling throughout the synthetic process.

Purification Techniques and Yield Optimization

Effective purification of isotretinoin anisatil requires sophisticated techniques to achieve pharmaceutical-grade purity while minimizing yield losses. Base-acid extraction represents the primary purification method, involving dissolution of crude isotretinoin in aqueous basic solutions followed by acidification to precipitate the purified product [9] [10]. This technique effectively removes trace metal contaminants and achieves recovery rates exceeding 90%.

Recrystallization procedures utilize methanol, ethanol, or isopropanol at controlled temperatures to increase product purity and remove geometric isomers [9] [10] [18]. The recrystallization process typically involves heating the crude product in the chosen solvent followed by controlled cooling to promote selective crystallization of the desired isomer. While this technique may result in moderate yield losses of 10-20%, it significantly improves product purity for pharmaceutical applications.

Column chromatography employing silica gel with hexane-ethyl acetate solvent systems provides excellent separation of reaction products and removal of synthetic byproducts [16]. The high molecular complexity of isotretinoin anisatil (complexity value of 843) necessitates careful optimization of mobile phase composition to achieve adequate resolution [1]. This technique offers good separation efficiency but requires larger solvent volumes and longer processing times.

Washing procedures with water and brine solutions remove water-soluble impurities with minimal impact on overall yield, typically less than 5% yield loss [9] [10]. These procedures are particularly effective for removing inorganic salts and residual base or acid reagents from the reaction mixture.

Controlled atmosphere processing under inert gas prevents oxidative degradation during purification steps [17]. The lipophilic nature of isotretinoin anisatil (XLogP3 = 8) requires careful solvent selection to maintain compound stability while achieving effective purification [1].

Yield optimization strategies focus on minimizing isomerization and degradation throughout the synthetic process. The compound contains four defined bond stereocenters that must be preserved during purification [1]. Temperature control, light protection, and rapid processing minimize geometric isomerization that can reduce pharmaceutical efficacy.

Quality control measures include spectroscopic analysis to confirm structural integrity and stereochemical purity. The compound's exact mass of 448.26135963 Da provides a precise analytical target for mass spectrometric verification [1]. Additionally, the characteristic UV absorption maxima and nuclear magnetic resonance signatures enable comprehensive structural confirmation.

Structural Modifications and Analog Development

The development of isotretinoin anisatil represents part of a broader strategy for retinoid analog development aimed at improving therapeutic efficacy while reducing adverse effects. Ester linkage variations constitute the most significant modification, where the anisatil ester provides enhanced skin penetration and improved stability compared to the parent isotretinoin molecule [1] [3]. This modification exploits the principle that ester derivatives can serve as prodrugs, undergoing controlled hydrolysis to release the active retinoid component at the target site.

Aromatic substitution patterns on the ester moiety offer opportunities for fine-tuning biological activity and pharmacokinetic properties. The 4-methoxy substitution in isotretinoin anisatil provides optimal balance between lipophilicity and metabolic stability [1] [2]. Alternative substitutions including 4-hydroxy, 3,4-dimethoxy, and other electron-donating groups are under investigation for modified receptor binding affinity and tissue selectivity.

Stereochemical variants explore different double bond geometries within the polyene chain to enhance selectivity and reduce side effects [19] [20]. The parent compound isotretinoin contains the characteristic 13-cis geometry, but other geometric isomers including 9-cis and all-trans configurations exhibit different biological profiles [21] [19]. These stereochemical modifications can alter receptor binding specificity and metabolic pathways.

Functional group exchanges investigate replacement of the ester linkage with amide, thioester, or carbamate functionalities to achieve increased metabolic stability [22] [19]. These modifications aim to resist enzymatic hydrolysis while maintaining the ability to deliver active retinoid to target tissues. Amide derivatives show particular promise for sustained release applications.

Chain length modifications involve extending or shortening the polyene chain to alter pharmacokinetic properties and tissue distribution [6]. These structural changes can modify the compound's lipophilicity (current XLogP3 = 8) and cellular uptake characteristics [1]. Shorter chain analogs may exhibit reduced systemic exposure while maintaining topical efficacy.

Cyclohexene ring modifications explore methylation patterns and ring substitutions to modify the bioactivity profile [22]. The trimethylcyclohexene ring system provides the structural foundation for receptor binding, and subtle modifications can dramatically alter biological activity and selectivity among different retinoid receptor subtypes.

Third-generation retinoid development has produced compounds such as adapalene and tazarotene that incorporate naphthalene ring systems and acetylenic functionalities [22] [23]. These structural innovations demonstrate the potential for creating retinoids with enhanced receptor selectivity and reduced systemic toxicity compared to first-generation compounds like isotretinoin.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard